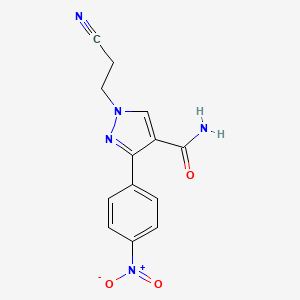
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide works by inhibiting the activity of several kinases that are involved in the development and progression of cancer. Specifically, it inhibits the activity of BTK, FLT3, and JAK3. By inhibiting these kinases, this compound is able to block the signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and suppress the activation of signaling pathways that promote the growth and survival of cancer cells. Additionally, this compound has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide for lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. Additionally, it has a favorable safety profile and has been shown to have minimal effects on normal cells. However, one limitation of this compound is that it is still in the early stages of clinical development, and its efficacy and safety in humans is not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide. One area of focus could be to further investigate its efficacy and safety in clinical trials. Additionally, research could be conducted to identify potential biomarkers that could be used to predict response to this compound treatment. Finally, research could be conducted to identify potential combination therapies that could enhance the efficacy of this compound in cancer treatment.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with tert-butanol and sodium hydroxide to form the corresponding ester. This ester is then reacted with piperidine-1-sulfonyl chloride to form the sulfonyl chloride derivative. Finally, the sulfonyl chloride derivative is reacted with 2-amino-4,6-dimethylpyridine to form the desired product, this compound.
Aplicaciones Científicas De Investigación
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of several kinases that are involved in the development and progression of cancer, including BTK, FLT3, and JAK3. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors.
Propiedades
IUPAC Name |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-16(2,11-20)18-15(21)13-10-12(6-7-14(13)17)24(22,23)19-8-4-3-5-9-19/h6-7,10,20H,3-5,8-9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDEAKMKACOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)

![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4900483.png)
amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900508.png)
![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4900533.png)
![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)
